![molecular formula C19H24N4O2 B5975227 1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B5975227.png)
1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide, also known as DPP-4 inhibitor, is a type of medication used in the treatment of type 2 diabetes. This medication works by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down incretin hormones in the body. By inhibiting DPP-4, the medication increases the levels of incretin hormones, which in turn helps to regulate blood sugar levels.
Wirkmechanismus
1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide works by inhibiting dipeptidyl peptidase-4 (1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide), an enzyme that breaks down incretin hormones in the body. By inhibiting 1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide, the medication increases the levels of incretin hormones, which in turn helps to regulate blood sugar levels.
Biochemical and Physiological Effects:
1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide has been shown to have several biochemical and physiological effects. The medication has been shown to increase the levels of incretin hormones, which in turn helps to regulate blood sugar levels. In addition, the medication has been shown to have a low risk of causing hypoglycemia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide in lab experiments include its ability to effectively lower blood sugar levels in patients with type 2 diabetes. In addition, the medication has a low risk of causing hypoglycemia. The limitations of using the medication in lab experiments include the need for further research to fully understand its long-term effects on patients with type 2 diabetes.
Zukünftige Richtungen
For research on 1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide include further studies on its long-term effects on patients with type 2 diabetes. In addition, future research could focus on developing new 1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide inhibitors that are more effective and have fewer side effects. Finally, future research could focus on developing new treatments for type 2 diabetes that target other enzymes involved in the regulation of blood sugar levels.
Synthesemethoden
The synthesis of 1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide involves several steps. The first step involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-bromoaniline to form 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. The second step involves the reaction of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline with acetyl chloride to form 1-acetyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. The final step involves the reaction of 1-acetyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline with piperidinecarboxylic acid to form 1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide has been extensively studied in scientific research for its role in the treatment of type 2 diabetes. The medication has been shown to effectively lower blood sugar levels in patients with type 2 diabetes. In addition, the medication has been shown to have a low risk of causing hypoglycemia, a condition where blood sugar levels become too low.
Eigenschaften
IUPAC Name |
1-acetyl-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-12-14(2)23(21-13)17-9-7-16(8-10-17)20-19(25)18-6-4-5-11-22(18)15(3)24/h7-10,12,18H,4-6,11H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVHAJBDUTZBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3CCCCN3C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.